molecular formula C16H21N3OS2 B5417111 N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide

N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide

Cat. No. B5417111
M. Wt: 335.5 g/mol
InChI Key: XNXJTNMKKSPAPR-UHFFFAOYSA-N
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Description

“N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core exists in numerous biologically active natural products and commercial drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of coupling agents. For example, 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI) are some of the coupling agents used in the phosphoramidite method for oligonucleotide synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,3,4-thiadiazole ring. This ring is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

properties

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-16(2,3)9-13(20)17-15-19-18-14(22-15)11-21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXJTNMKKSPAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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